molecular formula C19H18D3N B602514 Nortriptyline-d3 Hydrochloride CAS No. 136765-48-5

Nortriptyline-d3 Hydrochloride

Cat. No. B602514
M. Wt: 266.401
InChI Key:
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Description

Nortriptyline-D3 Hydrochloride is a tricyclic antidepressant and an active metabolite of the TCA amitriptyline . It is commonly used to treat depression . It affects chemicals in the brain that may be unbalanced in people with depression .


Molecular Structure Analysis

Nortriptyline-D3 Hydrochloride has a molecular formula of C19H22ClN . Its InChI is InChI=1S/C19H21N.ClH/c1-20-14-6-11-19-17-9-4-2-7-15 (17)12-13-16-8-3-5-10-18 (16)19;/h2-5,7-11,20H,6,12-14H2,1H3;1H/i1D3; . The molecular weight is 302.9 g/mol .

Scientific Research Applications

  • Electrochemical Analysis : Jain and Keisham (2008) investigated the electro reductive behavior of Nortriptyline Hydrochloride, revealing its reduction related to the C=C group. They developed a voltammetric method for its determination in tablets, using techniques like cyclic voltammetry and squarewave cathodic adsorptive stripping voltammetry (Jain & Keisham, 2008).

  • Preformulation Studies : Ledeți et al. (2017) conducted a compatibility evaluation between Nortriptyline Hydrochloride and various excipients, utilizing methods like ATR-FTIR analysis and thermal analysis. This study is vital for understanding the drug's stability and compatibility with other pharmaceutical components (Ledeți et al., 2017).

  • Spectrophotometric Determination : Rahman, Khatoon, and Rahman (2014) developed a spectrophotometric method for determining Nortriptyline Hydrochloride in pharmaceutical formulations. This method is based on derivatization with 1-chloro-2,4-dinitrobenzene in dimethyl sulfoxide medium (Rahman, Khatoon, & Rahman, 2014).

  • Environmental Impact Studies : Li, Sumarah, and Topp (2013) researched the persistence of Nortriptyline in agriculture soils, a crucial study for understanding its environmental impact and behavior in ecosystems (Li, Sumarah, & Topp, 2013).

  • Neuropharmacology Research : Fuxe et al. (1977) explored the mechanism of action of Nortriptyline, particularly its effects on serotonin receptors, which could partly explain its antidepressant actions (Fuxe et al., 1977).

  • Clinical Application in Smoking Cessation : Hall et al. (1998) studied the effect of Nortriptyline Hydrochloride in conjunction with cognitive-behavioral therapy on smoking cessation, particularly in smokers with a history of major depressive disorder (Hall et al., 1998).

Safety And Hazards

Nortriptyline is not recommended for use in children . It may increase the orthostatic hypotensive, hypotensive, and antihypertensive activities of certain drugs . It’s advised to avoid driving or hazardous activity until you know how nortriptyline will affect you .

Future Directions

Nortriptyline is indicated for use in the treatment of depression . It can also be used off-label for conditions such as chronic pain, myofascial pain, neuralgia, and irritable bowel syndrome . It has shown to be useful in patients trying to quit smoking .

properties

IUPAC Name

3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)-N-(trideuteriomethyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N.ClH/c1-20-14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19;/h2-5,7-11,20H,6,12-14H2,1H3;1H/i1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHAYBENGXDALFF-NIIDSAIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC=C1C2=CC=CC=C2CCC3=CC=CC=C31.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NCCC=C1C2=CC=CC=C2CCC3=CC=CC=C31.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70662159
Record name 3-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)-N-(~2~H_3_)methylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nortriptyline-d3 Hydrochloride

CAS RN

203784-52-5, 136765-48-5
Record name 3-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)-N-(~2~H_3_)methylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 203784-52-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 136765-48-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
3
Citations
M De Boeck, L Dubrulle, W Dehaen, J Tytgat… - Talanta, 2018 - Elsevier
This study aims to prove that ionic liquids (ILs) can be used as extraction solvents in a liquid-liquid microextraction, coupled to LC-MS/MS, for the quantification of a large group of …
Number of citations: 46 www.sciencedirect.com
D Schimek, KA Francesconi, A Mautner… - Analytica Chimica …, 2016 - Elsevier
… The following standards were obtained commercially: amitriptyline-D6 hydrochloride (AMI-D6), nortriptyline hydrochloride (NOR) and nortriptyline-D3 hydrochloride (NOR-D3) were …
Number of citations: 8 www.sciencedirect.com
L Mijangos Treviño - 2018
Number of citations: 0

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